1H and 13C NMR spectra data for 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride
1H and 13C NMR spectra data for 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(2-chloroethyl)-1-ethyl-1H-pyrazole Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride. As a substituted pyrazole, this molecule holds interest for researchers in medicinal chemistry and drug development, where the pyrazole scaffold is a common pharmacophore. This document serves as a reference for scientists, detailing the predicted spectral data, a robust experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. The causality behind spectral assignments is explained, grounded in fundamental NMR principles and comparative data from related structures. The guide emphasizes the use of one-dimensional and two-dimensional NMR techniques for unambiguous structural elucidation, ensuring scientific integrity and providing a self-validating framework for analysis.
Molecular Structure and Atom Numbering
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride is an N-substituted pyrazole featuring an ethyl group at the N1 position and a 2-chloroethyl substituent at the C5 position. The hydrochloride salt form implies that one of the nitrogen atoms is protonated, which significantly influences the electronic environment and, consequently, the NMR chemical shifts. For clarity in spectral assignment, the following atom numbering scheme is used.
Caption: Numbering scheme for 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride. These predictions are based on established substituent effects on the pyrazole ring and data from structurally similar compounds.[1][2][3] The hydrochloride form is expected to cause a general downfield shift of all signals due to the increased electron-withdrawing nature of the protonated pyrazole ring.[3] The spectra are predicted for DMSO-d₆ as the solvent, which is suitable for hydrochloride salts.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | Pyrazole H4 | ~6.5 - 6.7 | d | J4,3 ≈ 2.5 Hz | 1H |
| H3 | Pyrazole H3 | ~7.8 - 8.0 | d | J3,4 ≈ 2.5 Hz | 1H |
| C6-H₂ | N-CH₂-CH₃ | ~4.2 - 4.4 | q | J6,7 ≈ 7.3 Hz | 2H |
| C7-H₃ | N-CH₂-CH₃ | ~1.4 - 1.6 | t | J7,6 ≈ 7.3 Hz | 3H |
| C9-H₂ | C-CH₂-CH₂-Cl | ~3.9 - 4.1 | t | J9,8 ≈ 6.5 Hz | 2H |
| C8-H₂ | C-CH₂-CH₂-Cl | ~3.2 - 3.4 | t | J8,9 ≈ 6.5 Hz | 2H |
| N-H | Pyrazole N-H⁺ | >10 (broad) | s (br) | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom | Assignment | Predicted δ (ppm) |
| C5 | Pyrazole C5 | ~145 - 148 |
| C3 | Pyrazole C3 | ~138 - 141 |
| C4 | Pyrazole C4 | ~108 - 111 |
| C6 | N-CH₂-CH₃ | ~48 - 51 |
| C9 | C-CH₂-CH₂-Cl | ~41 - 44 |
| C8 | C-CH₂-CH₂-Cl | ~28 - 31 |
| C7 | N-CH₂-CH₃ | ~14 - 16 |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following detailed protocol is recommended. This methodology constitutes a self-validating system for the structural confirmation of the title compound.
3.1. Sample Preparation
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Weigh approximately 10-15 mg of 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride directly into a clean, dry NMR tube.
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Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it readily dissolves hydrochloride salts and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with signals from the analyte.
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Cap the NMR tube and vortex for 1-2 minutes until the sample is completely dissolved. A gentle warming in a water bath may be used if dissolution is slow.
3.2. 1D NMR Spectroscopy
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Instrument: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).
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Temperature: 298 K.
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Spectral Width: 16 ppm (centered around 6 ppm).
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Number of Scans: 16 to 64, depending on concentration.
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Relaxation Delay (d1): 2 seconds.
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-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker).
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Spectral Width: 240 ppm (centered around 100 ppm).
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Number of Scans: 1024 to 4096 scans are typically required to achieve adequate signal-to-noise.
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Relaxation Delay (d1): 2 seconds.
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3.3. 2D NMR Spectroscopy for Structural Confirmation To unambiguously assign all signals, the acquisition of 2D NMR spectra is essential.[4]
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings (JH-H). This is crucial for confirming the connectivity within the ethyl and chloroethyl side chains.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JC-H). This experiment will definitively link each proton signal (except the N-H) to its corresponding carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JC-H, ³JC-H). This is the most powerful experiment for establishing the overall molecular framework, for instance, by correlating the N-ethyl protons (H6) to the pyrazole ring carbons (C5 and N1) and the chloroethyl protons (H8) to C5 and C4.[4]
Caption: Workflow for NMR-based structural elucidation.
In-Depth Spectral Interpretation and Rationale
The predicted chemical shifts arise from the specific electronic environment of each nucleus, which is dictated by the molecular structure.
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Pyrazole Ring Protons (H3, H4): The pyrazole ring is aromatic. H3 and H4 are expected to appear as doublets due to their mutual coupling. The typical coupling constant between H3 and H4 in a pyrazole ring is small, around 1.9-2.5 Hz.[4] H3 is adjacent to the protonated, pyridine-like nitrogen (N2), which is strongly electron-withdrawing, thus H3 is expected to be significantly downfield compared to H4.
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N-Ethyl Group (H6, H7): The methylene protons (H6) are directly attached to the electron-withdrawing pyrazole nitrogen (N1), shifting them downfield to around 4.2-4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons (H7). The methyl protons (H7) will appear as a triplet further upfield.
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C-Chloroethyl Group (H8, H9): The two methylene groups (H8 and H9) will appear as two distinct triplets, assuming free rotation. The H9 protons, being directly attached to the carbon bearing the electronegative chlorine atom, will be the most deshielded of the two. The H8 protons are adjacent to the C5 carbon of the pyrazole ring and will also be shifted downfield, but less so than H9.
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Pyrazole Ring Carbons (C3, C4, C5): These carbons resonate in the aromatic region. C5, being substituted with both the N1-ethyl group and the C8-chloroethyl group, is expected to be the most downfield. C3 is adjacent to two nitrogen atoms, also placing it significantly downfield. C4, bonded only to other carbons and a hydrogen, will be the most upfield of the ring carbons.[5]
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Side-Chain Carbons (C6, C7, C8, C9): The chemical shifts of the side-chain carbons are predictable based on their proximity to electronegative atoms (N and Cl). C6 (N-C H₂) and C9 (C H₂-Cl) will be the most downfield due to the direct attachment to nitrogen and proximity to chlorine, respectively.
Conclusion
The structural elucidation of 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride can be confidently achieved through a combined 1D and 2D NMR spectroscopic approach. The predicted ¹H and ¹³C NMR data provide a clear roadmap for what to expect experimentally. Key diagnostic features include the two doublets in the aromatic region characteristic of the H3 and H4 pyrazole protons, and the distinct patterns for the N-ethyl and C-chloroethyl side chains. The use of COSY, HSQC, and particularly HMBC experiments is indispensable for the definitive assignment of all signals and the unambiguous confirmation of the molecular structure, providing the high level of scientific rigor required in research and drug development.
References
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